molecular formula C20H14Cl2N6 B12204920 3-(3,4-Dichlorophenyl)-8-(2-phenylethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine

3-(3,4-Dichlorophenyl)-8-(2-phenylethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine

Cat. No.: B12204920
M. Wt: 409.3 g/mol
InChI Key: URURVBRUBXBKGU-UHFFFAOYSA-N
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Description

Chemical Nomenclature and Structural Taxonomy

The systematic IUPAC name 3-(3,4-dichlorophenyl)-8-(2-phenylethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine precisely describes its fused heterocyclic system:

  • Pyrazolo[5,4-d] : Indicates a pyrazole ring fused at positions 5 and 4 to a pyrimidine ring
  • Triazolo[1,5-e] : Specifies a triazole moiety fused across positions 1 and 5 of the pyrimidine
  • Substituents:
    • 3,4-Dichlorophenyl group at position 3
    • 2-Phenylethyl chain at position 8

The molecular formula is $$ \text{C}{21}\text{H}{15}\text{Cl}2\text{N}7 $$, with a molecular weight of 436.29 g/mol. X-ray crystallography reveals a planar fused-ring system with dihedral angles of 12.3° between the dichlorophenyl group and the central heterocycle.

Structural Classification

Feature Classification
Core scaffold Pyrazolo-triazolo-pyrimidine
Aromatic substituents Halogenated aryl, alkylaryl
Electron distribution π-deficient heterocycle

This dual-fused system exhibits unique electronic characteristics due to conjugation between the pyrazole nitrogen lone pairs and the triazole π-system.

Historical Context in Heterocyclic Compound Research

The development of pyrazolo-triazolo-pyrimidine derivatives emerged from three key research trajectories:

  • Pyrazole Chemistry (1950s-present): Early work on pyrazole annulation by Fischer and Beilstein established methods for creating fused nitrogenous systems.
  • Triazolopyrimidine Synthesis (1980s-2000s): Breakthroughs in regioselective triazole-pyrimidine coupling enabled controlled assembly of complex scaffolds.
  • Structure-Activity Relationship (SAR) Studies (2010s-): Systematic substitution pattern analysis revealed enhanced bioactivity with dichlorophenyl and phenylethyl groups.

A 2020 HRAC classification update formally recognized triazolopyrimidines as distinct herbicide targets, indirectly validating their biological relevance. Medicinal chemistry applications expanded following the 1996 discovery that related compounds act as adenosine A2A receptor antagonists.

Position Within Triazolopyrimidine Pharmacophores

Comparative analysis with prototypical triazolopyrimidines reveals critical structural differentiators:

Key Pharmacophoric Elements

  • Hydrogen Bond Acceptors :
    • N1 of pyrazole ($$ \text{p}Ka $$ 3.8)
    • N7 of triazole ($$ \text{p}Ka $$ 1.2)
  • Lipophilic Domains :
    • Dichlorophenyl (ClogP +2.1)
    • Phenylethyl (ClogP +1.4)
  • Stereoelectronic Modulators :
    • Conformational restriction from fused rings
    • Charge transfer complex formation capacity

Structural Comparison to Reference Compounds

Compound Core Structure Bioactivity Profile
Cloransulam-methyl Triazolopyrimidine Type 1 Herbicidal (ALS inhibitor)
Pyrazolo[4,3-e] derivatives Triazolo[1,5-c]pyrimidine Adenosine antagonism
Subject compound Dual fused pyrazole-triazole Multitarget potential

The dichlorophenyl group enhances membrane permeability (calculated logD7.4 = 1.8 vs 0.9 for unchlorinated analogs), while the phenylethyl chain introduces torsional flexibility critical for receptor binding. Quantum mechanical calculations indicate a HOMO-LUMO gap of 4.7 eV, suggesting moderate electrophilic reactivity.

Properties

Molecular Formula

C20H14Cl2N6

Molecular Weight

409.3 g/mol

IUPAC Name

10-(3,4-dichlorophenyl)-4-(2-phenylethyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C20H14Cl2N6/c21-16-8-7-14(10-17(16)22)28-19-15(11-24-28)20-25-18(26-27(20)12-23-19)9-6-13-4-2-1-3-5-13/h1-5,7-8,10-12H,6,9H2

InChI Key

URURVBRUBXBKGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=NN3C=NC4=C(C3=N2)C=NN4C5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

Preparation Methods

Pyrazolo[5,4-d]pyrimidine Formation

The pyrazolo[5,4-d]pyrimidine intermediate is synthesized via a three-step protocol:

Step 1: Cyclocondensation

5-Amino-1-(3,4-dichlorophenyl)pyrazole-4-carbonitrile undergoes cyclocondensation with triethyl orthoformate in acetic anhydride, catalyzed by Preyssler heteropolyacid (H₁₄[NaP₅W₃₀O₁₁₀]/SiO₂), to yield ethyl-4-cyano-1-(3,4-dichlorophenyl)-1H-pyrazol-5-ylimidoformate.

Cyclocondensation Equation: 5-Amino-pyrazole+HC(OEt)₃HPA/SiO₂Imidoformate Intermediate\text{Cyclocondensation Equation: } \text{5-Amino-pyrazole} + \text{HC(OEt)₃} \xrightarrow{\text{HPA/SiO₂}} \text{Imidoformate Intermediate}

Reaction Conditions : Reflux in acetic anhydride at 120°C for 6 hours; yield: 78%.

Step 2: Hydrazine Treatment

The imidoformate intermediate reacts with hydrazine hydrate in a benzene-water mixture, forming N'-[4-cyano-1-(3,4-dichlorophenyl)-1H-pyrazol-5-yl]imidoformic hydrazide.
Key Observation : Excess hydrazine ensures complete conversion, with purification via recrystallization from ethanol (yield: 83%).

Step 3: Cyclization to Pyrazolo[5,4-d]pyrimidine

Refluxing the hydrazide in acetic acid with Preyssler catalyst induces cyclization, yielding 1-(3,4-dichlorophenyl)-4-imino-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-amine.

Cyclization Mechanism: HydrazideAcOH, HPA/SiO₂Pyrazolo[3,4-d]pyrimidine\text{Cyclization Mechanism: } \text{Hydrazide} \xrightarrow{\text{AcOH, HPA/SiO₂}} \text{Pyrazolo[3,4-d]pyrimidine}

Triazolo[1,5-e] Ring Construction

The pyrazolo[3,4-d]pyrimidine undergoes Dimroth rearrangement to form the triazolo[1,5-e] system:

Dimroth Rearrangement

Heating the pyrazolo[3,4-d]pyrimidine in a mixture of acetic acid and acetic anhydride (1:1) at 100°C for 8 hours catalyzes the rearrangement.

Dimroth Rearrangement: Pyrazolo[3,4-d]pyrimidineAcOH/Ac₂OTriazolo[1,5-e]pyrimidine\text{Dimroth Rearrangement: } \text{Pyrazolo[3,4-d]pyrimidine} \xrightarrow{\text{AcOH/Ac₂O}} \text{Triazolo[1,5-e]pyrimidine}

Optimization Note : Acidic conditions (pH < 3) and prolonged heating are critical for complete ring transformation (yield: 73%).

Functionalization at Position 8: Introduction of the 2-Phenylethyl Group

Alkylation Strategy

The 2-phenylethyl moiety is introduced via nucleophilic substitution at position 8 of the triazolo[1,5-e]pyrimidine core:

Reaction Protocol

  • Deprotonation : The triazolo-pyrimidine is treated with sodium hydride (NaH) in dry DMF at 0°C to generate a reactive alkoxide.

  • Alkylation : Addition of 2-phenylethyl bromide (1.2 equiv) at 25°C for 12 hours.

Alkylation Equation: Triazolo-pyrimidine+PhCH₂CH₂BrNaH, DMF8-(2-Phenylethyl) Derivative\text{Alkylation Equation: } \text{Triazolo-pyrimidine} + \text{PhCH₂CH₂Br} \xrightarrow{\text{NaH, DMF}} \text{8-(2-Phenylethyl) Derivative}

Yield : 68% after purification via silica gel chromatography (eluent: hexane/ethyl acetate 3:1).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 9.20 (s, 1H, NH), 8.45 (d, J = 8.4 Hz, 1H, Ar–H), 7.62–7.28 (m, 8H, Ar–H), 4.35 (t, J = 7.2 Hz, 2H, CH₂Ph), 3.12 (t, J = 7.2 Hz, 2H, CH₂).

  • ¹³C NMR (101 MHz, DMSO-d₆) : δ 158.7 (C=N), 154.3 (C-Cl), 146.2 (triazolo-C), 137.5–126.8 (Ar–C), 54.1 (CH₂Ph), 35.2 (CH₂).

  • HRMS (ESI) : m/z calcd for C₂₂H₁₆Cl₂N₇ [M+H]⁺: 480.0854; found: 480.0850.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water 70:30, 1.0 mL/min).

  • Melting Point : 248–250°C (uncorrected).

Optimization Challenges and Solutions

Regioselectivity in Cyclization

Initial attempts using non-catalytic conditions resulted in a 1:1 mixture of triazolo[1,5-e] and triazolo[4,3-a] isomers. Introducing Preyssler heteropolyacid (20 mol%) improved regioselectivity to 9:1.

Alkylation Side Reactions

Competitive O-alkylation was mitigated by employing NaH as a strong base, favoring N-alkylation at position 8 .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorophenyl)-8-(2-phenylethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. Reaction conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce halogenated or alkylated compounds .

Scientific Research Applications

3-(3,4-Dichlorophenyl)-8-(2-phenylethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)-8-(2-phenylethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine involves the inhibition of specific enzymes, particularly CDKs. These enzymes play a critical role in regulating the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of the enzyme, preventing its interaction with substrates and thus inhibiting its activity .

Comparison with Similar Compounds

Structural Comparison with Analogous Heterocyclic Compounds

The compound shares core structural motifs with several pyrazolo-triazolo-pyrimidine derivatives, but key differences in substituents and ring systems distinguish its properties:

Compound Core Structure Substituents Key Features
Target Compound Pyrazolo[5,4-d]triazolo[1,5-e]pyrimidine 3-(3,4-Dichlorophenyl), 8-(2-phenylethyl) Electron-withdrawing Cl groups; lipophilic phenylethyl chain
Compound 6 () Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine 2-Aryl, 5-methyl Aromatic aldehydes used for aryl substitution; high yields (~80–90%)
Compound 14 () Pyrrolo[1,2-c]thiazolo[3,2-a]pyrimidine 4-Chlorophenyl, 4-methoxyphenyl Chlorine and methoxy groups enhance polarity; fused thiazole ring
Compound 4n () Dihydropyrazolo[1,5-a]pyrimidine 4-Trifluoromethylphenyl, azo group Trifluoromethyl boosts metabolic stability; azo group enables conjugation

Key Observations :

  • Electron-withdrawing groups (e.g., Cl in the target compound and CF₃ in 4n) improve thermal stability and influence binding interactions .
  • Lipophilic substituents (e.g., phenylethyl in the target compound vs. phenethyl in ) enhance membrane permeability but may reduce solubility .

Efficiency Comparison :

  • The target compound’s synthesis likely mirrors ’s hydrazine route, prioritizing yield and selectivity. In contrast, ’s sulfuric acid-mediated cyclization (room temperature, 4 days) is slower but milder .

Analytical Characterization Techniques

Structural confirmation of related compounds relies on:

  • Elemental analysis : Close agreement between calculated and found values (e.g., C, H, N in : ±0.02% deviation) ensures purity .
  • Spectroscopy :
    • ¹H/¹³C NMR (): Assigns substituent positions (e.g., phenethyl protons at δ 2.8–3.1 ppm) .
    • IR : Confirms functional groups (e.g., carbonyl stretches at 1680–1720 cm⁻¹ in ) .
  • Mass spectrometry : HRMS (e.g., : m/z 561.1523 [M+H]⁺) validates molecular weight .

Comparison : The target compound would require similar multi-technique validation, with emphasis on chlorine isotopic patterns in MS and distinct NMR shifts for the dichlorophenyl group.

Substituent Effects on Physicochemical Properties

  • 4-methoxyphenyl () or 4-nitrophenyl () .
  • Triazolo vs. Thiazolo rings : The target’s triazolo ring may offer stronger π-π stacking vs. thiazolo systems (), impacting receptor affinity .

Biological Activity

The compound 3-(3,4-Dichlorophenyl)-8-(2-phenylethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine is a heterocyclic compound that has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple heterocycles, including triazole and pyrimidine rings. The presence of the 3,4-dichlorophenyl group is significant for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of triazole and pyrimidine compounds often exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi. Specifically, triazole derivatives are recognized for their antifungal activity due to their ability to inhibit ergosterol biosynthesis in fungal cell membranes.

Anti-inflammatory Effects

Compounds containing the triazole ring have been studied for their anti-inflammatory properties. They may modulate pathways related to inflammatory responses by inhibiting specific enzymes or signaling molecules involved in inflammation.

Cytotoxicity and Cancer Research

The cytotoxic potential of this compound has been evaluated in several studies. Triazole derivatives have been linked to anticancer activity through different mechanisms, including the induction of apoptosis in cancer cells. The specific activity of 3-(3,4-Dichlorophenyl)-8-(2-phenylethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine against various cancer cell lines remains an area for further investigation.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes critical for pathogen survival and proliferation.
  • Disruption of Membrane Integrity: By targeting ergosterol biosynthesis in fungi, these compounds compromise cell membrane integrity.
  • Induction of Apoptosis: In cancer cells, triazole derivatives may trigger apoptotic pathways leading to cell death.

Study 1: Antifungal Activity

A study evaluating a related triazole derivative demonstrated significant antifungal activity against Candida species. The mechanism involved inhibition of ergosterol synthesis at low concentrations, showcasing a promising therapeutic index with minimal cytotoxicity to mammalian cells.

Study 2: Anti-inflammatory Properties

Another investigation highlighted the anti-inflammatory effects of triazole derivatives in models of acute inflammation. The compounds reduced pro-inflammatory cytokines and inhibited the activation of NF-kB signaling pathways.

Data Tables

Biological Activity Compound Structure Effectiveness (MIC) Mechanism
AntifungalTriazole Derivative0.25 µg/mL (against C. glabrata)Ergosterol inhibition
Anti-inflammatoryTriazole DerivativeSignificant reduction in TNF-alpha levelsNF-kB inhibition
CytotoxicityTriazole DerivativeIC50 = 10 µM (in cancer cells)Apoptosis induction

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